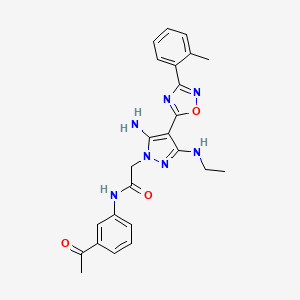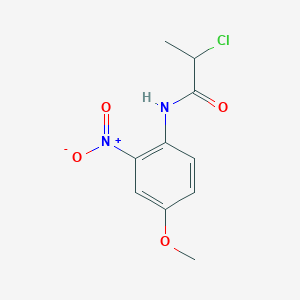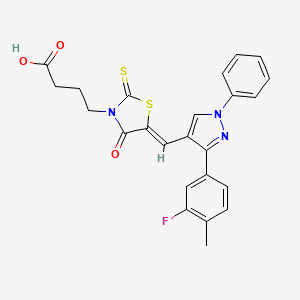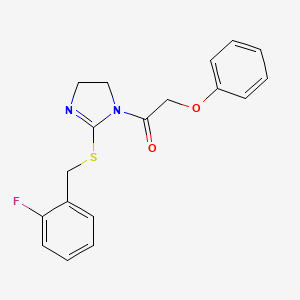
1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis process would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, is a notable feature. The fluorobenzyl and phenoxy groups are likely to influence the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazole ring might participate in reactions with acids and bases, while the fluorobenzyl group could undergo reactions involving the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the fluorine atom, for example, could affect the compound’s polarity and hence its solubility in different solvents .科学的研究の応用
Tautomerization and Formation of Complexes
Research by Liu et al. (2016) explores the formation of N-Heterocyclic Carbenes (NHCs) through the tautomerization of mesomeric betaines, involving structures similar to the compound . These NHCs were successfully trapped as thiones and palladium complexes, revealing potential applications in the development of new heterocyclic systems and chemical synthesis processes (Liu et al., 2016).
Fluorescent Sensor Development
Suman et al. (2019) investigated benzimidazole/benzothiazole-based azomethines, closely related to the compound in focus, for their use as fluorescent sensors for Al3+ and Zn2+. The study highlights the potential of similar compounds in the detection and quantification of metal ions, emphasizing their applicability in analytical chemistry (Suman et al., 2019).
Radioligand Synthesis for Clinical PET Studies
Iwata et al. (2000) synthesized a compound, fluoroproxyfan, as a potential histamine H3 receptor ligand for clinical PET studies. This research underscores the relevance of similar fluorobenzyl ether compounds in medical imaging and pharmacological research (Iwata et al., 2000).
Difluoromethylation of Heterocycles
Thomoson et al. (2014) used fluoroform as a source of difluorocarbene for the conversion of various nucleophiles, including imidazoles, to their difluoromethylated derivatives. This research is significant for understanding the chemical modifications and derivatizations of compounds like 1-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethanone in synthetic chemistry (Thomoson et al., 2014).
Crystal Structure and Molecular Analysis
Banu et al. (2013) conducted a study on the synthesis and crystal structure analysis of compounds structurally similar to the compound , providing insights into the molecular interactions and packing which can be crucial for understanding its physical and chemical properties (Banu et al., 2013).
Luminescent Supramolecular Assemblies
Research by Osterod et al. (2001) on the formation of non-covalent complexes involving imidazole bases demonstrates the potential of such compounds in developing luminescent materials and their applications in materials science (Osterod et al., 2001).
Antiviral Activity of Benzyl-Substituted Imidazo Derivatives
Golankiewicz et al. (1995) explored the synthesis of benzyl-substituted imidazo derivatives and their inhibitory effects on various viruses, indicating potential applications of similar compounds in antiviral drug development (Golankiewicz et al., 1995).
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound . These factors can include pH, temperature, presence of other molecules, and cellular environment. Understanding these factors is crucial for optimizing the use and effectiveness of the compound.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-16-9-5-4-6-14(16)13-24-18-20-10-11-21(18)17(22)12-23-15-7-2-1-3-8-15/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEBTHCXEOGILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-Nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole](/img/structure/B2851860.png)
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-morpholin-4-ylmethanone](/img/structure/B2851862.png)
![N-cyclopentyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851864.png)
![3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2851865.png)

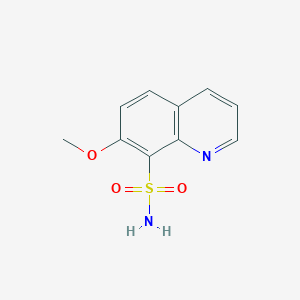
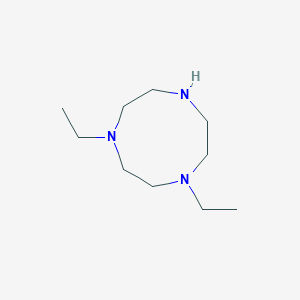
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2851872.png)
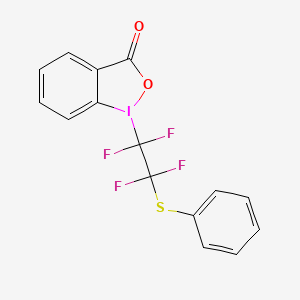
![2-Cyclopropyl-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]acetamide](/img/structure/B2851875.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2851877.png)
